molecular formula C20H22ClN3O6S B2992767 {[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate CAS No. 1197861-73-6

{[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate

Cat. No.: B2992767
CAS No.: 1197861-73-6
M. Wt: 467.92
InChI Key: MCZPBNVMFVUKOR-UHFFFAOYSA-N
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Description

{[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate is a complex organic compound. It features a unique combination of functional groups and structural elements, making it noteworthy in various scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • One common synthetic route begins with the preparation of the 2-chloropyridine-4-carboxylate moiety.

  • Concurrently, the {[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl} segment can be synthesized via a separate pathway.

Industrial Production Methods:

  • Scaling up this synthesis typically involves optimizing reaction conditions such as temperature, pressure, and solvent choice.

  • Utilization of continuous flow reactors enhances yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

  • The compound is prone to substitution reactions due to the presence of the chloropyridine group.

  • Oxidation and reduction reactions are also feasible, depending on the specific moieties involved.

Common Reagents and Conditions:

  • Substitution reactions: Frequently employ nucleophiles under basic or mildly acidic conditions.

  • Oxidation: Mild oxidizing agents like hydrogen peroxide or stronger ones like potassium permanganate.

  • Reduction: Catalytic hydrogenation using palladium on carbon or chemical reducing agents like lithium aluminum hydride.

Major Products Formed:

  • Substitution reactions typically yield derivatives with altered electronic properties.

  • Oxidation may produce oxygenated by-products, while reduction leads to deoxygenated compounds.

Scientific Research Applications

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biochemical interactions and effects.

  • Medicine: Explored for its therapeutic potential, particularly in targeting specific pathways.

  • Industry: Employed in creating specialized materials and as a component in high-performance formulations.

Mechanism of Action

  • The compound exerts its effects through specific molecular interactions with target proteins or enzymes.

  • Pathways involved often relate to its structural features, enabling it to fit into particular binding sites or catalytic centers.

Comparison with Similar Compounds

  • Compounds like {[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate share some structural features but differ in their overall architecture and reactivity profiles.

Hope that gives you a clear picture of this fascinating compound! Any of these areas you'd like to dive deeper into?

Properties

IUPAC Name

[2-(4-methoxy-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O6S/c1-29-16-6-5-15(12-17(16)31(27,28)24-9-3-2-4-10-24)23-19(25)13-30-20(26)14-7-8-22-18(21)11-14/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZPBNVMFVUKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=NC=C2)Cl)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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